molecular formula C14H22ClNOS B12765995 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride CAS No. 143380-90-9

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride

Cat. No.: B12765995
CAS No.: 143380-90-9
M. Wt: 287.8 g/mol
InChI Key: MLLRAYIDTVKIMZ-UHFFFAOYSA-N
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Description

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a butanone group, a hexahydro-1H-azepin-1-yl group, and a thienyl group, along with a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride typically involves the following steps:

    Formation of the Butanone Group: The butanone group can be synthesized through the oxidation of butanol using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

    Introduction of the Hexahydro-1H-azepin-1-yl Group: This group can be introduced through a nucleophilic substitution reaction involving a suitable azepine derivative.

    Attachment of the Thienyl Group: The thienyl group can be attached via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The butanone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 4-(piperidin-1-yl)-1-(2-thienyl)-, hydrochloride: Similar structure with a piperidine ring instead of an azepine ring.

    1-Butanone, 4-(morpholin-4-yl)-1-(2-thienyl)-, hydrochloride: Contains a morpholine ring instead of an azepine ring.

Uniqueness

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thienyl)-, hydrochloride is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

CAS No.

143380-90-9

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

4-(azepan-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c16-13(14-8-6-12-17-14)7-5-11-15-9-3-1-2-4-10-15;/h6,8,12H,1-5,7,9-11H2;1H

InChI Key

MLLRAYIDTVKIMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCC(=O)C2=CC=CS2.Cl

Origin of Product

United States

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